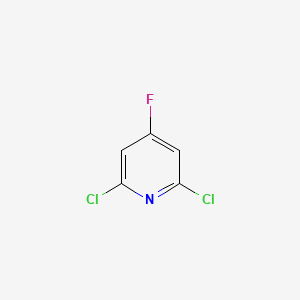

2,6-Dichloro-4-fluoropyridine

Übersicht

Beschreibung

2,6-Dichloro-4-fluoropyridine is a fluorinated heterocyclic building block used in chemical synthesis . It is a halide- and amine-substituted aromatic compound .

Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-fluoropyridine is C5H2Cl2FN . The molecular weight is 165.98 g/mol . The InChIKey is CQSPGXVZLJXXPL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-fluoropyridine include a molecular weight of 165.98 g/mol, an XLogP3 of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 164.9548326 g/mol, a monoisotopic mass of 164.9548326 g/mol, a topological polar surface area of 12.9 Ų, a heavy atom count of 9, and a complexity of 91 .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Fluorinated Pyridines

- Summary of Application: 2,6-Dichloro-4-fluoropyridine is used in the synthesis of fluorinated pyridines. Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of compounds with interesting and unusual physical, chemical, and biological properties .

2. Preparation of Self Assembled Monolayer (SAMs) Compounds

- Summary of Application: 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid, which is related to 2,6-Dichloro-4-fluoropyridine, is used in the preparation of self-assembled monolayer (SAMs) compounds .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The preparation of SAMs compounds can be used in various applications in material science .

3. Synthesis of Biaryl Ether Derivative

- Summary of Application: 2,6-Dichloro-4-fluoropyridine is used in the synthesis of biaryl ether derivatives . These compounds have a wide range of pharmacological applications, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

- Methods of Application: 2,4,6-trichloropyrimidine was first reacted with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of diisopropylethylamine in refluxing dioxane and heated at 70°C for 2 hours, to give the biaryl ether derivative .

- Results or Outcomes: The synthesis of biaryl ether derivatives has led to the development of compounds with a wide range of pharmacological activities .

4. Synthesis of Herbicides and Insecticides

- Summary of Application: 2,6-Dichloro-4-fluoropyridine is used in the synthesis of some herbicides and insecticides . These compounds are used to control unwanted plants and insects in agriculture .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesis of herbicides and insecticides has led to the development of compounds that are effective in controlling unwanted plants and insects in agriculture .

5. Synthesis of F18 Substituted Pyridines

- Summary of Application: 2,6-Dichloro-4-fluoropyridine is used in the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biological active compounds .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesis of F18 substituted pyridines has led to the development of potential imaging agents for various biological applications .

6. Synthesis of 4-Amino-2,6-Dichloropyridine

- Summary of Application: 2,6-Dichloro-4-fluoropyridine is used in the synthesis of 4-amino-2,6-dichloropyridine . This compound is an important intermediate in various chemical reactions .

- Methods of Application: Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction .

- Results or Outcomes: The synthesis of 4-amino-2,6-dichloropyridine has led to the development of an important intermediate for various chemical reactions .

Safety And Hazards

2,6-Dichloro-4-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSPGXVZLJXXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-fluoropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)

![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)

![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)

![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)

![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)